6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxy groups in the phenyl rings, along with the triazolothiadiazine core, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps:
Formation of the Triazolothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromo group can yield the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the triazolothiadiazine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The bromine and methoxy groups enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMOPHENYL)-2-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
- 6-(3-BROMO-4-METHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-METHYL-6,7-DIHYDRO-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20BrN5O2S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-11-4-7-14(8-5-11)22-19(27)18-17(13-6-9-16(28-3)15(21)10-13)25-26-12(2)23-24-20(26)29-18/h4-10,17-18,25H,1-3H3,(H,22,27) |
InChI Key |
IWHWYIHTAXRXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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